An In-Depth Technical Guide to (S)-Ethyl morpholine-3-carboxylate hydrochloride (CAS 218594-84-4): A Key Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (S)-Ethyl morpholine-3-carboxylate hydrochloride (CAS 218594-84-4): A Key Chiral Building Block in Modern Drug Discovery
Abstract: (S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical industry. As a derivative of morpholine, a scaffold recognized for its favorable physicochemical and metabolic properties, this building block serves as a critical intermediate in the synthesis of complex, high-value therapeutic agents.[1][2] Its defined (S)-stereochemistry is paramount for creating stereospecific interactions with biological targets, a cornerstone of modern drug design. This guide provides an in-depth technical overview of its chemical properties, plausible synthetic routes, robust analytical quality control methodologies, applications in drug discovery, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.
The Strategic Importance of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their inherent advantages. The morpholine ring is one such "privileged structure."[1][2] Its utility stems from a unique combination of features:
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Physicochemical Properties: The morpholine moiety, with its ether oxygen and secondary amine, imparts a favorable balance of hydrophilicity and lipophilicity. This can improve aqueous solubility, a common hurdle in drug development, without excessively increasing polarity, thereby aiding permeability across biological membranes like the blood-brain barrier.[3]
-
Metabolic Stability: The saturated heterocyclic ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life and bioavailability of a drug molecule.[2]
-
Synthetic Accessibility: Morpholine and its derivatives are readily synthesized through established chemical routes, making them attractive and cost-effective components for large-scale production.[1][4]
-
Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor or a base, while the oxygen can also participate in hydrogen bonding, allowing the ring to form crucial interactions within the binding pockets of enzymes and receptors.[2][3]
The introduction of a chiral center, as in (S)-Ethyl morpholine-3-carboxylate, adds a layer of sophistication, enabling the synthesis of enantiomerically pure final compounds. This is critical as the biological activity and safety profile of a drug often reside in a single enantiomer.
Physicochemical Profile
A clear understanding of a starting material's properties is the foundation of any successful synthetic or analytical endeavor. The key specifications for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 218594-84-4 | [5][6][7] |
| Molecular Formula | C₇H₁₄ClNO₃ | [6][8] |
| Molecular Weight | 195.65 g/mol | [6] |
| Synonyms | Ethyl (3S)-3-morpholinecarboxylate hydrochloride | [9] |
| Appearance | Light brown to brown solid | [10] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [6][7][10] |
| InChI Key | RERWECVXIGGYMH-RGMNGODLSA-N | [6] |
Plausible Synthesis and Mechanistic Rationale
While proprietary manufacturing processes may vary, a logical and common approach to synthesizing chiral morpholine-3-carboxylates involves the cyclization of a suitable N-substituted amino alcohol derivative, often originating from a chiral pool starting material like an amino acid.
A plausible synthetic workflow is outlined below. The causality behind each step is critical:
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Starting Material Selection: L-Serine ethyl ester is an ideal precursor. Its inherent (S)-chirality directly translates to the desired stereochemistry in the final product, avoiding the need for costly chiral resolution or asymmetric synthesis.
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N-Alkylation: The primary amine of the serine ester is alkylated with a 2-haloethanol derivative (e.g., 2-(2-chloroethoxy)ethanol) under basic conditions. A non-nucleophilic base is used to prevent side reactions with the ester. This step introduces the second heteroatom and the carbon backbone required for the morpholine ring.
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Cyclization: The crucial ring-forming step is an intramolecular Williamson ether synthesis. A strong base (e.g., sodium hydride) deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the terminal halide on the ether chain to form the six-membered morpholine ring. This intramolecular reaction is entropically favored.
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Salt Formation: The resulting free base, (S)-Ethyl morpholine-3-carboxylate, is often unstable or difficult to handle as an oil. Conversion to the hydrochloride salt by treatment with HCl in a suitable solvent (like diethyl ether or isopropanol) yields a stable, crystalline solid that is easier to purify, handle, and store.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a key building block is non-negotiable in drug development. A multi-pronged analytical approach provides a self-validating system for quality control. For related morpholine compounds, techniques like HPLC, NMR, and MS are standard for characterization.[11]
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol describes a general method for determining the purity of the title compound. Method optimization is crucial and should be performed for specific impurity profiles.
Objective: To quantify the purity of (S)-Ethyl morpholine-3-carboxylate hydrochloride and identify any related impurities.
Methodology:
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18, 5 µm, 4.6 x 250 mm (A good starting point for this moderately polar compound).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent to improve peak shape for the amine.
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Mobile Phase B: Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm. Causality: The ester carbonyl group provides a chromophore suitable for low UV wavelength detection.
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Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
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Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Structural Confirmation
A. High-Resolution Mass Spectrometry (HRMS):
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Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺.
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Rationale: This confirms the molecular weight of the free base (C₇H₁₃NO₃, MW 159.0895), and the high resolution allows for confirmation of the elemental composition, distinguishing it from isobaric impurities.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: D₂O or DMSO-d₆.
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¹H NMR: Expect signals corresponding to the ethyl ester (a triplet and a quartet), diastereotopic protons of the morpholine ring (complex multiplets), and the proton at the chiral center (C3). The integration of these signals should match the number of protons in the structure.
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¹³C NMR: Expect 7 distinct signals corresponding to each carbon atom in the molecule, including the ester carbonyl, the ethyl group carbons, and the four unique carbons of the morpholine ring.
| Analytical Technique | Expected Outcome | Purpose |
| HPLC-UV | Main peak purity >95% | Quantifies purity and detects process-related impurities. |
| HRMS (ESI+) | [M+H]⁺ ion for C₇H₁₃NO₃ | Confirms molecular weight and elemental composition. |
| ¹H NMR | Characteristic shifts and integrations | Confirms the proton framework of the molecular structure. |
| ¹³C NMR | 7 distinct carbon signals | Confirms the carbon backbone of the molecular structure. |
Applications in Drug Discovery
(S)-Ethyl morpholine-3-carboxylate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its application lies in providing a pre-formed, stereochemically defined morpholine ring system for incorporation into a larger, more complex drug candidate.
The morpholine scaffold is prevalent in drugs targeting:
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Oncology: As inhibitors of kinases like PI3K and mTOR, where the morpholine ring often occupies a specific pocket in the enzyme's active site.[3]
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Central Nervous System (CNS) Disorders: The scaffold's ability to improve blood-brain barrier penetration makes it valuable for drugs targeting receptors involved in mood disorders, pain, and neurodegenerative diseases.[3]
-
Infectious Diseases: Several antibiotics and antifungal agents incorporate the morpholine ring.[12]
The ester functional group on this building block is a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to an alcohol for ether linkages, or converted to other functional groups, providing medicinal chemists with numerous options for elaborating the structure.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. The available data indicates that this compound should be handled with care.
| Hazard Information | GHS Classification | Precautionary Statements | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | P261: Avoid breathing dust. | [6] |
| Signal Word | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | - | [6][10][13] |
Standard Operating Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle the solid material exclusively within a certified chemical fume hood to avoid inhalation of dust.[14]
-
Dispensing: Use appropriate tools (spatulas) for transferring the solid. Avoid creating dust clouds.
-
Storage: Keep the container tightly sealed in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere as specified.[6][7]
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][15]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
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Conclusion
(S)-Ethyl morpholine-3-carboxylate hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its pre-defined stereochemistry and the proven benefits of the morpholine scaffold provide a reliable and efficient starting point for the synthesis of sophisticated drug candidates. A thorough understanding of its properties, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for any research or development team aiming to unlock its full potential in the quest for novel therapeutics.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parchem.com [parchem.com]
- 6. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [sigmaaldrich.com]
- 7. 218594-84-4|(S)-Ethyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 8. (S)-Ethyl morpholine-3-carboxylate hydrochloride,(CAS# 218594-84-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [amp.chemicalbook.com]
- 10. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [amp.chemicalbook.com]
- 11. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
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